molecular formula C17H16O4 B14759498 2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)-

2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)-

Cat. No.: B14759498
M. Wt: 284.31 g/mol
InChI Key: ZCZLYSMNVIUXME-FLIBITNWSA-N
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Description

2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)- is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,6-dimethoxybenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system, resulting in the formation of dihydrochalcones.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as etherification or esterification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for etherification or esterification reactions, respectively.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Ethers or esters of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, chalcones and their derivatives are studied for their potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound may exhibit similar activities and could be a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Chalcones are known to interact with various biological targets, and this compound may have similar interactions that could be beneficial in treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)- would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The α,β-unsaturated carbonyl system is known to be a Michael acceptor, which can react with nucleophiles in biological systems, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)-
  • 2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(3-hydroxyphenyl)-
  • 2-Propen-1-one, 1-(2,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)-

Uniqueness

The uniqueness of 2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)- lies in its specific substitution pattern on the phenyl rings. The presence of methoxy groups at the 2 and 6 positions and a hydroxyl group at the 4 position can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(Z)-1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16O4/c1-20-15-4-3-5-16(21-2)17(15)14(19)11-8-12-6-9-13(18)10-7-12/h3-11,18H,1-2H3/b11-8-

InChI Key

ZCZLYSMNVIUXME-FLIBITNWSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)/C=C\C2=CC=C(C=C2)O

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=C(C=C2)O

Origin of Product

United States

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